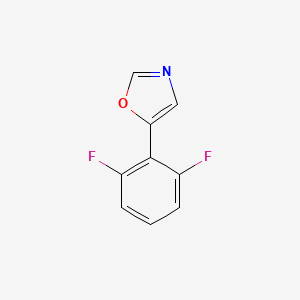amino}propanoic acid CAS No. 948884-31-9](/img/structure/B6353493.png)
3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure analysis of “3-{(t-Butoxy)carbonylamino}propanoic acid” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{(t-Butoxy)carbonylamino}propanoic acid” are not available in the current resources .Applications De Recherche Scientifique
Dipeptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group. Boc-protected amino acid ionic liquids, derived from compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid, have been utilized as starting materials in dipeptide synthesis. This method enhances amide bond formation without the need for additional bases, yielding dipeptides efficiently .
Organic Synthesis Medium
Boc-protected amino acid ionic liquids serve as efficient reactants and reaction media in organic synthesis. Their protected side chains and N-terminus prevent unwanted reactions, making them suitable for selective and multistep organic synthesis .
Synthesis of Triazole Derivatives
Compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid are used in the synthesis of racemic triazole derivatives, which are important in the development of new pharmaceuticals due to their wide spectrum of biological activities .
Structural Biology
In structural biology, Boc-protected amino acids are essential for peptide synthesis. They allow for the introduction of specific amino acids into peptide chains without interference from reactive side groups .
Drug Development
The Boc group is instrumental in drug development, particularly in the early stages of synthesizing drug candidates. It allows for the protection of amino groups during the synthesis of complex molecules .
Agricultural Chemicals
Boc-protected amino acids are also used in the synthesis of agricultural chemicals. The protection strategy enables the creation of compounds that can act as potent fungicides, herbicides, and insecticides .
Biologically Active Compounds
The synthesis of biologically active compounds, such as anticancer, antiviral, and antibacterial agents, often requires the use of Boc-protected intermediates to ensure selectivity and efficiency in the synthesis process .
Chemical Research and Education
In chemical research and education, Boc-protected amino acids like 3-{(t-Butoxy)carbonylamino}propanoic acid are used to demonstrate synthetic techniques and to study reaction mechanisms. They are valuable tools for teaching advanced organic chemistry concepts .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBRAFGPHSCUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)
![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)
![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
amino}propanoic acid](/img/structure/B6353489.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)